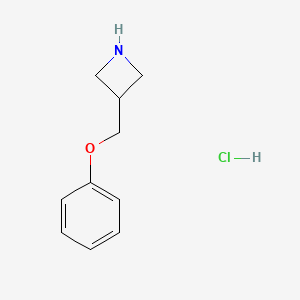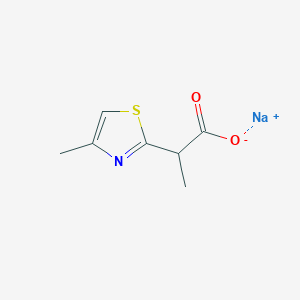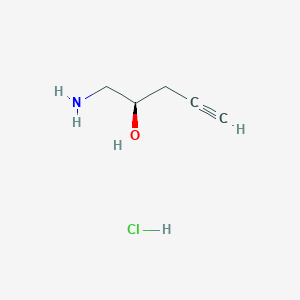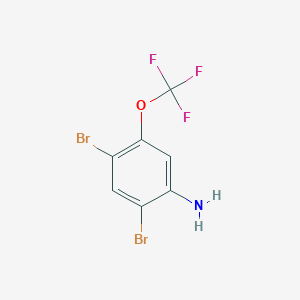![molecular formula C9H6FN3O3 B1413460 2-(6-Fluor-4-oxo-benzo[d][1,2,3]triazin-3(4H)-yl)essigsäure CAS No. 1929520-58-0](/img/structure/B1413460.png)
2-(6-Fluor-4-oxo-benzo[d][1,2,3]triazin-3(4H)-yl)essigsäure
Übersicht
Beschreibung
The compound “2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetic acid” is a derivative of 1,2,3-Benzotriazine-4-one . These derivatives have been studied for their potential as potent 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) inhibitors . HPPD is a functional protein existing in almost all aerobic organisms and is a crucial target for herbicides due to its unique bio-function in plants .
Synthesis Analysis
The synthesis of 1,2,3-Benzotriazine-4-one derivatives involves a process of “hit-to-lead” optimization, driven by molecular simulation studies . The synthesis of these derivatives has been reported in the literature .Molecular Structure Analysis
The molecular structure of these compounds is characterized by a 1,2,3-Benzotriazine-4-one core . Further structural details would require more specific information or advanced analytical techniques.Chemical Reactions Analysis
The chemical reactions involving these compounds include their use as HPPD inhibitors . An efficient trifluoroacetic acid-mediated denitrogenative hydroxylation of 1,2,3-benzotriazin-4(3H)-ones has also been described .Wissenschaftliche Forschungsanwendungen
Katalytische Protodeboronierung
Die Verbindung kann bei der katalytischen Protodeboronierung von Pinacolboronsäureestern verwendet werden. Dieser Prozess ist wertvoll für die formale anti-Markovnikov-Hydromethylierung von Alkenen, was eine bedeutende Transformation in der organischen Synthese darstellt . Die Struktur der Verbindung könnte möglicherweise den Übergangszustand oder Zwischenprodukt in
Wirkmechanismus
Target of Action
Compounds with similar structures have been known to exhibit phytotoxic activity
Mode of Action
It is known that the presence of a halogen (F) at the C-6 position in the active form of similar compounds contributes to their activity . The interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Similar compounds have been used in various fields, including as pharmaceuticals, anxiolytics, anticonvulsants, fungicides, and anti-inflammatories . This suggests that the compound may interact with a variety of biochemical pathways, leading to diverse downstream effects.
Result of Action
Similar compounds have shown varying degrees of cell proliferation inhibition, particularly in breast cancer cell lines . This suggests that the compound may have potential as a drug candidate for cancer treatment.
Biochemische Analyse
Biochemical Properties
2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetic acid plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various biomolecules, including enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These interactions are crucial as they can inhibit the activity of these enzymes, leading to potential therapeutic applications in neurodegenerative diseases . The nature of these interactions involves binding to the active sites of the enzymes, thereby preventing the breakdown of neurotransmitters and enhancing cholinergic signaling.
Cellular Effects
The effects of 2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetic acid on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cell lines, it has shown the ability to inhibit cell proliferation and induce apoptosis . Additionally, it affects cell signaling pathways such as the MAPK/ERK pathway, which is involved in cell growth and survival. The modulation of gene expression by this compound can lead to changes in the expression of genes related to cell cycle regulation and apoptosis.
Molecular Mechanism
At the molecular level, 2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetic acid exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active sites of target enzymes such as AChE and BuChE . This binding interaction prevents the enzymes from catalyzing their respective reactions, leading to an accumulation of neurotransmitters in the synaptic cleft. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
The temporal effects of 2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetic acid in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its degradation, affecting its efficacy. Long-term studies in vitro have demonstrated that this compound can maintain its inhibitory effects on enzyme activity and cell proliferation over extended periods, indicating its potential for sustained therapeutic applications.
Dosage Effects in Animal Models
The effects of 2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetic acid vary with different dosages in animal models. At lower doses, this compound has been shown to enhance cognitive function and memory retention in animal models of neurodegenerative diseases . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s beneficial effects plateau at a certain dosage, beyond which adverse effects become more pronounced.
Metabolic Pathways
2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . Enzymes such as cytochrome P450 play a crucial role in its metabolism, leading to the formation of metabolites that can be further processed or excreted. The effects on metabolic flux and metabolite levels depend on the concentration and duration of exposure to the compound.
Transport and Distribution
The transport and distribution of 2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetic acid within cells and tissues involve various transporters and binding proteins. This compound can be transported across cell membranes via passive diffusion and active transport mechanisms . Once inside the cells, it can bind to intracellular proteins, affecting its localization and accumulation. The distribution within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.
Subcellular Localization
The subcellular localization of 2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetic acid is critical for its activity and function. This compound has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Targeting signals and post-translational modifications play a role in directing the compound to specific organelles. For example, phosphorylation and ubiquitination can influence its localization and stability within the cell. The subcellular distribution of this compound can affect its interactions with biomolecules and its overall efficacy in biochemical processes.
Eigenschaften
IUPAC Name |
2-(6-fluoro-4-oxo-1,2,3-benzotriazin-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FN3O3/c10-5-1-2-7-6(3-5)9(16)13(12-11-7)4-8(14)15/h1-3H,4H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFYQBXVZLMDBNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=O)N(N=N2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![{[(2S,4S)-4-fluoro-1-(5-methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-2-yl]methyl}(methyl)amine dihydrochloride](/img/structure/B1413381.png)







![4-[8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile](/img/structure/B1413394.png)
![5,5-Dimethyl-3-[(5-methyl-2-phenylpyrazol-3-yl)amino]cyclohex-2-en-1-one](/img/structure/B1413395.png)

![6-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyridin-3-amine trihydrochloride](/img/structure/B1413399.png)
